molecular formula C16H11ClN2O4 B2818344 5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole CAS No. 338785-43-6

5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole

Cat. No. B2818344
CAS RN: 338785-43-6
M. Wt: 330.72
InChI Key: OGXVUGWYTQYERN-SOFGYWHQSA-N
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Description

5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole, commonly referred to as 5-[(E)-2-[5-(3-ClF)F]E]-3-MeNO, is an organic compound and a member of the oxazole family. It is a heterocyclic compound that consists of a five-membered ring containing an oxygen and nitrogen atom, and is a colorless, crystalline solid. It is a versatile intermediate in organic synthesis, and is used in a variety of applications in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Anticancer and Antimicrobial Applications

The synthesis and study of molecules structurally similar to "5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole" have shown promising anticancer and antimicrobial properties. For instance, compounds incorporating 1,3-oxazole clubbed with pyridyl-pyrazolines have been investigated for their anticancer activity against 60 cancer cell lines and exhibited potent efficacy. Moreover, these compounds demonstrated significant in vitro antibacterial and antifungal activities, highlighting their potential in combating pathogenic strains and contributing to overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Pharmacological Properties

Research into the pharmacological aspects of furan and oxazole derivatives, similar to the compound , has uncovered a variety of biological activities. Studies have synthesized and evaluated compounds for their anti-inflammatory, antibacterial, and anti-nociceptive properties, revealing that certain derivatives exhibit high activity levels. These findings suggest a broad spectrum of potential therapeutic applications for these compounds, underscoring their relevance in the development of new drugs with improved efficacy and safety profiles (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Synthesis and Structural Analysis

The compound and its analogs have been the subject of extensive synthesis and structural analysis to understand their chemical behavior and potential applications further. Research focusing on the synthesis of furan compounds, their cyclization derivatives, and the study of their dipole moments and quantum chemical structure has provided valuable insights. These studies contribute to the ongoing development of novel compounds with enhanced pharmacological and biological activities (Hirao, Kato, Hayakawa, & Tateishi, 1971).

properties

IUPAC Name

5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c1-10-16(19(20)21)15(23-18-10)8-6-13-5-7-14(22-13)11-3-2-4-12(17)9-11/h2-9H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXVUGWYTQYERN-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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